molecular formula C4H6N2O B1323109 1,3-Oxazol-4-ylmethanamine CAS No. 55242-82-5

1,3-Oxazol-4-ylmethanamine

Cat. No.: B1323109
CAS No.: 55242-82-5
M. Wt: 98.1 g/mol
InChI Key: ULZXEYFKBUPRQM-UHFFFAOYSA-N
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Description

1,3-Oxazol-4-ylmethanamine is a heterocyclic compound containing an oxazole ring with an amine group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazol-4-ylmethanamine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor . Another method includes the N-acylation of amino acids with carboxylic acids followed by cyclodehydration of the resulting N-acylamino acids .

Industrial Production Methods

Industrial production of this compound often involves the use of flow chemistry techniques to improve safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for continuous production and minimizes the risks associated with batch processing.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazol-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazoles, oxazolines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,3-Oxazol-4-ylmethanamine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1,3-Oxazol-4-ylmethanamine can be compared with other similar compounds such as:

Properties

IUPAC Name

1,3-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZXEYFKBUPRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630098
Record name 1-(1,3-Oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-82-5
Record name 1-(1,3-Oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-4-ylmethanamine
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